molecular formula C10H12Cl3N3O B1440881 4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine CAS No. 1007206-27-0

4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine

Cat. No. B1440881
CAS RN: 1007206-27-0
M. Wt: 296.6 g/mol
InChI Key: PUTVNEMQQZJURT-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C10H12Cl3N3O . It has a molecular weight of 296.58 . The IUPAC name for this compound is 4-[4,6-dichloro-5-(2-chloroethyl)-2-pyrimidinyl]morpholine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12Cl3N3O/c11-2-1-7-8(12)14-10(15-9(7)13)16-3-5-17-6-4-16/h1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.58 .

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives, including the one , have been extensively studied for their anti-inflammatory properties . They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antimicrobial Activity

The structural framework of pyrimidines allows for the synthesis of compounds with significant antimicrobial activity . These compounds have been evaluated against various bacteria and fungi, showing promising results in combating infectious diseases .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of N-heterocyclic systems . Through reactions such as aromatic nucleophilic substitution, it can be used to build pyrimidine-based compounds, which are crucial in pharmaceutical chemistry .

Structure-Activity Relationships (SARs)

Understanding the SARs of pyrimidine derivatives is crucial for the development of new drugs. The compound’s structure allows for detailed SAR analysis, providing clues for the synthesis of novel analogs with enhanced activities and minimal toxicity .

Organic Synthesis

In organic chemistry, the compound can be used in various synthetic approaches, such as the Vilsmeier–Haack reaction , to produce halopyrimidines. These serve as intermediates for further chemical transformations .

Pharmaceutical Research

Due to its reactivity and the presence of multiple functional groups, this compound is valuable in pharmaceutical research for the development of drugs with a range of pharmacological effects .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[4,6-dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl3N3O/c11-2-1-7-8(12)14-10(15-9(7)13)16-3-5-17-6-4-16/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTVNEMQQZJURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)Cl)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719911
Record name 4-[4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine

CAS RN

1007206-27-0
Record name 4-[4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
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4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
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4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
Reactant of Route 6
4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine

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